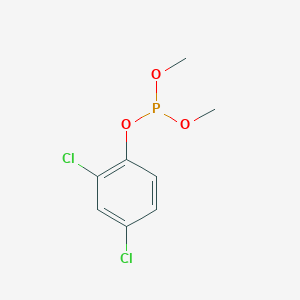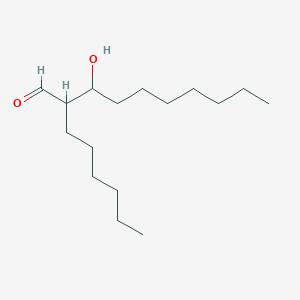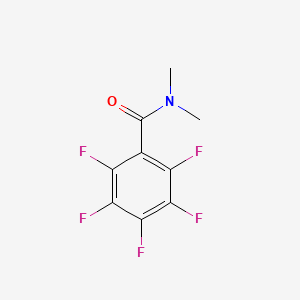
1,1,3,3-Tetramethyl-2-oxo-2,3-dihydro-1H-indene-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Tetramethyl-2-oxo-2,3-dihydro-1H-indene-5-carbonitrile is an organic compound with a unique structure that includes a carbonitrile group and multiple methyl groups
Métodos De Preparación
The synthesis of 1,1,3,3-Tetramethyl-2-oxo-2,3-dihydro-1H-indene-5-carbonitrile typically involves several steps. One common method includes the reaction of 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene with a suitable nitrile source under controlled conditions. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity .
Análisis De Reacciones Químicas
1,1,3,3-Tetramethyl-2-oxo-2,3-dihydro-1H-indene-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions vary based on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1,1,3,3-Tetramethyl-2-oxo-2,3-dihydro-1H-indene-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1,3,3-Tetramethyl-2-oxo-2,3-dihydro-1H-indene-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, leading to changes in their activity. These interactions can affect various cellular pathways and processes, resulting in the compound’s observed effects .
Comparación Con Compuestos Similares
1,1,3,3-Tetramethyl-2-oxo-2,3-dihydro-1H-indene-5-carbonitrile can be compared with other similar compounds, such as:
1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene: This compound lacks the carbonitrile group, making it less reactive in certain chemical reactions.
1,1,3,3-Trimethyl-3-phenylindane: This compound has a phenyl group instead of a carbonitrile group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and makes it valuable for various applications.
Propiedades
| 138350-00-2 | |
Fórmula molecular |
C14H15NO |
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
1,1,3,3-tetramethyl-2-oxoindene-5-carbonitrile |
InChI |
InChI=1S/C14H15NO/c1-13(2)10-6-5-9(8-15)7-11(10)14(3,4)12(13)16/h5-7H,1-4H3 |
Clave InChI |
ZBVFCIKTEDTGNR-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=C(C=C2)C#N)C(C1=O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{4-[4-(1H-Benzimidazol-1-yl)butyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B14285501.png)

![2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14285518.png)





